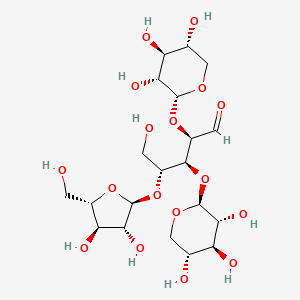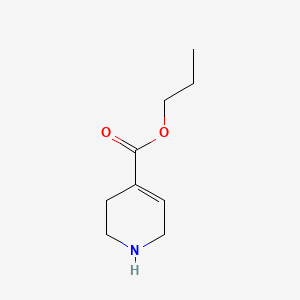
Antirrhinoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antirrhinoside is a glycoside.
Aplicaciones Científicas De Investigación
Phloem Transport in Plants
Antirrhinoside, a type of iridoid glycoside, plays a significant role in the protection of plants against various threats such as insect herbivores, fungi, and bacteria. Research by Gowan, Lewis, & Turgeon (1995) demonstrated that this compound is rapidly labeled in the leaves of Asarina scandens when exposed to carbon dioxide and is translocated along with sucrose in the phloem of plants.
Distribution in Different Plant Organs
A study by Beninger et al. (2007) found that this compound is present in all organs of the plant Antirrhinum majus, including roots. The concentration of this compound varies in different parts of the plant, with higher concentrations observed in stems, buds, and flowers, and declining levels as leaves age.
Role in Plant Biology and Development
Research by Reski & Cove (2004) highlighted the significance of Antirrhinum (Snapdragon) as a model for genetic, evolutionary, and ecological studies. The presence of this compound in various species within the Antirrhinum genus offers a window into understanding the molecular variation, phenotypic traits, and the adaptive importance of such compounds in plants.
Effects on Herbivores
The study by Beninger et al. (2008) explored the impact of this compound on generalist insect herbivores. It was observed that this compound might act as a defense against some herbivores while possibly enhancing the growth of others at low concentrations.
Biosynthesis
Research into the biosynthesis of this compound has provided insights into its formation in plants. Studies by Damtoft, Jensen, & Schacht (1995) and Breinholt et al. (1992) have detailed the specific steps and intermediates in the production of this compound in Antirrhinum majus.
Comparative Analysis in Different Species
The work of Beninger et al. (2009) compared this compound distribution in different plant species, linking its concentration to the reproductive strategies and defense mechanisms against herbivores.
Chemotaxonomy and Pharmacology
Sokornova and Matveeva (2021) emphasized the importance of this compound in chemotaxonomy and pharmacology. Their research underlines its role as a marker in the Plantaginaceae family, particularly in the tribe Antirrhineae, suggesting directions for future research in this area (Sokornova & Matveeva, 2021).
Chemical Synthesis and Modification
Research on the chemical synthesis and modification of this compound has been conducted to explore its potential applications. For instance, Bianco et al. (2001) reported the synthesis of derivatives from this compound for use in the creation of nucleoside analogues (Bianco et al., 2001).
Propiedades
Número CAS |
20770-65-4 |
|---|---|
Fórmula molecular |
C15H22O10 |
Peso molecular |
362.33 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[[(1S,2R,4S,5R,6S,10S)-5,6-dihydroxy-2-methyl-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C15H22O10/c1-14-9-13(22-3-2-15(9,21)10(20)11(14)25-14)24-12-8(19)7(18)6(17)5(4-16)23-12/h2-3,5-13,16-21H,4H2,1H3/t5-,6-,7+,8-,9-,10-,11+,12+,13+,14-,15+/m1/s1 |
Clave InChI |
UBAIOTDKPLIEDD-RNCITLLOSA-N |
SMILES isomérico |
C[C@@]12[C@H]3[C@@H](OC=C[C@]3([C@@H]([C@@H]1O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES |
CC12C3C(OC=CC3(C(C1O2)O)O)OC4C(C(C(C(O4)CO)O)O)O |
SMILES canónico |
CC12C3C(OC=CC3(C(C1O2)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



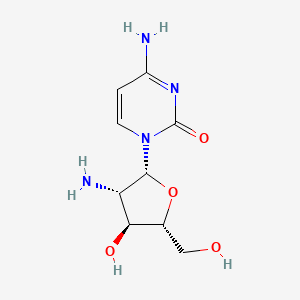
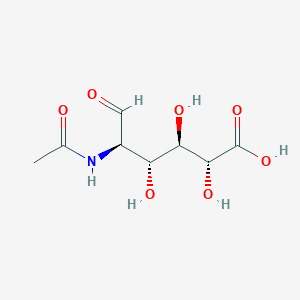
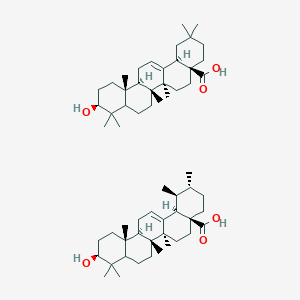
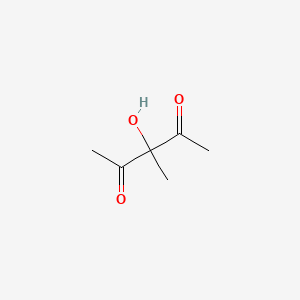
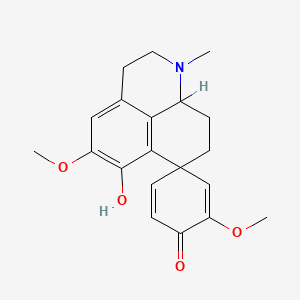
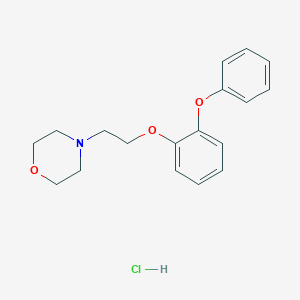
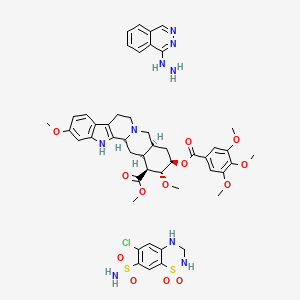
![2,10-Diamino-5-[[4-(2-amino-2-carboxyethyl)imidazol-1-yl]methylidene]-7-hydroxyundecanedioic acid](/img/structure/B1205633.png)
![2-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trifluoromethyl)naphthalene-1,4-dione](/img/structure/B1205636.png)


